molecular formula C₂₁H₃₆O₃ B1146282 (3β,5β)-Pregnane-3,20,21-triol CAS No. 65310-34-1

(3β,5β)-Pregnane-3,20,21-triol

Cat. No.: B1146282
CAS No.: 65310-34-1
M. Wt: 336.51
InChI Key:
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Description

(3β,5β)-Pregnane-3,20,21-triol is a steroidal compound that belongs to the class of pregnanes It is characterized by the presence of three hydroxyl groups at the 3, 20, and 21 positions on the steroid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3β,5β)-Pregnane-3,20,21-triol typically involves multiple steps starting from readily available steroid precursors. One common approach is the reduction of pregnane derivatives using specific reducing agents under controlled conditions. For example, the reduction of pregnane-3,20-dione with sodium borohydride in methanol can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(3β,5β)-Pregnane-3,20,21-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions to oxidize the hydroxyl groups.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like tosyl chloride (TsCl) in the presence of a base can facilitate the substitution of hydroxyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pregnane-3,20-dione, while reduction can produce more saturated steroids.

Scientific Research Applications

(3β,5β)-Pregnane-3,20,21-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3β,5β)-Pregnane-3,20,21-triol involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating their activity and influencing gene expression. This compound may also interact with enzymes involved in steroid metabolism, affecting the levels of other biologically active steroids in the body .

Comparison with Similar Compounds

Similar Compounds

    (3β,5α)-Pregnane-3,20-diol: Similar in structure but with different stereochemistry at the 5 position.

    (3α,5β)-Pregnane-3,20-diol: Another stereoisomer with different biological activities.

    Pregnanediol: A metabolite of progesterone with hydroxyl groups at the 3 and 20 positions.

Uniqueness

(3β,5β)-Pregnane-3,20,21-triol is unique due to the presence of an additional hydroxyl group at the 21 position, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds .

Properties

CAS No.

65310-34-1

Molecular Formula

C₂₁H₃₆O₃

Molecular Weight

336.51

Synonyms

3β,20,21-Trihydroxy-5β-pregnane

Origin of Product

United States

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